6-Bromopicolinic acid chloride
Overview
Description
6-Bromopicolinic acid chloride, also known as 2-Bromopyridine-6-carbonyl chloride or 6-bromopyridine-2-carbonyl chloride, is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 g/mol .
Synthesis Analysis
The synthesis of this compound has been studied in the context of its complexes with copper and nickel . For instance, copper (II) complexes of 6-bromopicolinic acid were prepared and characterized by spectroscopic methods . Nickel (II) complexes of 6-bromopicolinic acid were also prepared and characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a chlorine atom, a nitrogen atom, and an oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
.
Chemical Reactions Analysis
The photochemistry of 6-bromopicolinate ions was investigated by product studies and ns laser flash photolysis . In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų . It has a rotatable bond count of 1 . The compound is canonicalized .
Scientific Research Applications
Synthesis and Structural Analysis
6-Bromopicolinic acid chloride is used in various synthesis processes and structural studies. For instance, it plays a crucial role in the synthesis of bipyridine compounds, as demonstrated by Cassol et al. (2000), who developed high-yielding preparations of 6,6′-dimethyl-2,2′-bipyridine via homocoupling of 6-bromopicoline (Cassol, Demnitz, Navarro, & Neves, 2000). Additionally, Kukovec and Popović (2009) highlighted its use in the formation of polymorphs of cobalt(II) complexes, where different pH values influenced the formation of triclinic and monoclinic polymorphs (Kukovec & Popović, 2009).
Photochemical and Photobiological Studies
This compound is also significant in photochemical research. Rollet and Richard (2006) studied the reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids, revealing contrasting effects of bromide and chloride in these reactions (Rollet & Richard, 2006). Another study by the same authors investigated the photodehalogenation of 6-chloro and 6-bromopicolinic acids, contributing to the understanding of these compounds' photochemistry in different solvents (Rollet, Richard, & Pilichowski, 2006).
Coordination Chemistry and Magnetic Properties
In coordination chemistry, this compound has been used to study copper(II) complexes, as shown by Kukovec et al. (2008), who examined the synthesis, spectroscopic, thermal, and magnetic properties of such complexes (Kukovec, Popović, Kozlevčar, & Jagličić, 2008). This includes investigations into the different coordination modes and the impact on magnetic properties.
Catalysis and Coupling Reactions
The compound is also employed in catalysis, as evidenced by Bernhardson, Widlicka, and Singer (2019), who identified 6-hydroxypicolinamide ligands derived from 6-bromopicolinic acid for Cu-catalyzed couplings of heteroaryl bromides and chlorides (Bernhardson, Widlicka, & Singer, 2019).
Pseudopolymorphism Studies
Pseudopolymorphism studies involving nickel(II) complexes with 6-bromopicolinic acid have been conducted by Kukovec and Popović (2009), providing insights into the different crystal structures and thermal stability of these complexes (Kukovec & Popović, 2009).
Additional Applications
Further applications include studies in organometallic chemistry, as highlighted by Dömötör et al. (2017), who explored complex formation processes with 6-methylpicolinic acid, a related compound (Dömötör et al., 2017), and in the field of material sciences for the development of novel monomers and polymers (Wang et al., 2006).
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .
Mode of Action
The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
Properties
IUPAC Name |
6-bromopyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJUDOWYGUICSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.